
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of methyl magnesium bromide in dry tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular interactions can provide insights into its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-bromo-2,3,5,6-tetrafluorophenyl)ethan-1-ol
- 2-Amino-2-(4-chloro-2,3,5,6-tetrafluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-2-(2,3,5,6-tetrafluorophenyl)ethan-1-ol exhibits unique properties due to the specific arrangement of fluorine atoms. This configuration enhances its reactivity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F4NO |
|---|---|
Peso molecular |
209.14 g/mol |
Nombre IUPAC |
2-amino-2-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-3-1-4(10)8(12)6(7(3)11)5(13)2-14/h1,5,14H,2,13H2 |
Clave InChI |
PRNUMLVESTVYSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)C(CO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


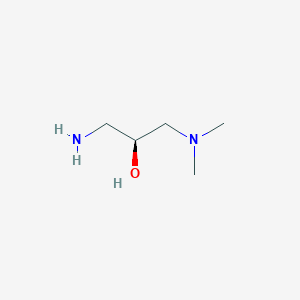
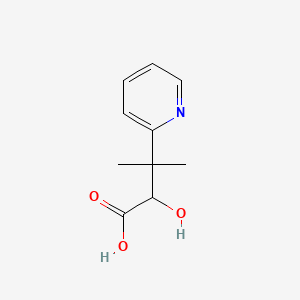
![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)



![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
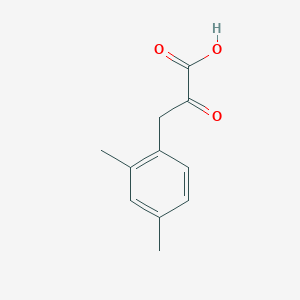
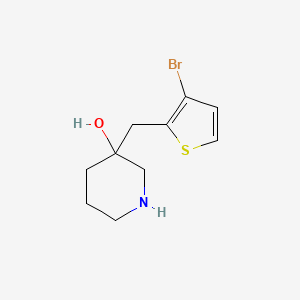
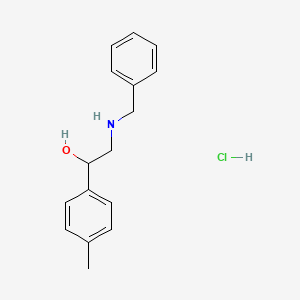
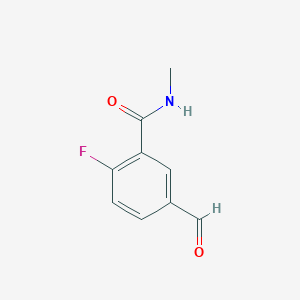
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
